molecular formula C12H17NO4 B1659198 ethyl 3,4,5-trimethoxybenzenecarboximidate CAS No. 6383-98-8

ethyl 3,4,5-trimethoxybenzenecarboximidate

Cat. No.: B1659198
CAS No.: 6383-98-8
M. Wt: 239.27 g/mol
InChI Key: KHZXWWHAFMMYQE-UHFFFAOYSA-N
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Description

ethyl 3,4,5-trimethoxybenzenecarboximidate is a synthetic compound that belongs to the class of carboximidates. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 3,4,5-trimethoxybenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . The reaction can be summarized as follows:

RCN+ROHRC(OR)=NHHClR-CN + ROH \rightarrow R-C(OR)=NH \cdot HCl R−CN+ROH→R−C(OR)=NH⋅HCl

where (R) represents the 3,4,5-trimethoxybenzene group and (ROH) is ethanol.

Industrial Production Methods

Industrial production of ethyl 3,4,5-trimethoxybenzene-1-carboximidate generally follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

ethyl 3,4,5-trimethoxybenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzylamine.

    Substitution: Formation of various substituted imidates depending on the nucleophile used.

Scientific Research Applications

ethyl 3,4,5-trimethoxybenzenecarboximidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trimethoxybenzene-1-carboximidate involves its interaction with various molecular targets and pathways. It acts as an electrophile, readily undergoing addition reactions with nucleophiles. This property makes it useful in forming covalent bonds with biological molecules, potentially leading to its therapeutic effects .

Comparison with Similar Compounds

ethyl 3,4,5-trimethoxybenzenecarboximidate can be compared with other carboximidates and related compounds:

    Similar Compounds: 3,4,5-trimethoxybenzonitrile, ethyl 3,4,5-trimethoxybenzoate, and 3,4,5-trimethoxybenzylamine.

    Uniqueness: The presence of three methoxy groups on the benzene ring enhances its reactivity and potential biological activity compared to other carboximidates.

Properties

IUPAC Name

ethyl 3,4,5-trimethoxybenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZXWWHAFMMYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548542
Record name Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6383-98-8
Record name Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3,4,5-trimethoxybenzenecarboximidate
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ethyl 3,4,5-trimethoxybenzenecarboximidate

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